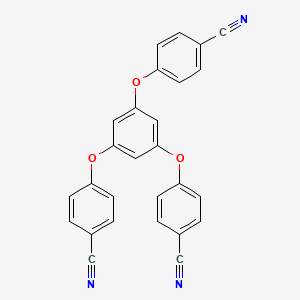

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile

Description

Structural Characterization of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile

Molecular Architecture and Bonding Configuration

The compound’s core consists of a benzene ring (C6H3) at the center, with each of its three oxygen atoms bridging to a para-substituted benzonitrile group (C6H4-C≡N). The trigonal symmetry of the central benzene ensures that the three benzonitrile arms are oriented at 120° relative to one another, forming a planar, star-shaped topology. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C27H15N3O3 | |

| Molar mass | 429.43 g/mol | |

| Predicted density | 1.36 ± 0.1 g/cm³ | |

| Boiling point | 627.5 ± 55.0 °C (predicted) |

The SMILES notation (C1=CC=C(C=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N) highlights the ether linkages and para-substitution pattern. Quantum mechanical calculations suggest that the electron-withdrawing nitrile groups induce partial positive charges on the central benzene ring, enhancing its ability to act as a ligand in metal-organic frameworks (MOFs).

Crystallographic Analysis and Symmetry Features

Single-crystal X-ray diffraction studies (CCDC No. 905168) reveal that the compound crystallizes in a trigonal crystal system with space group P-3m1 . The unit cell parameters are as follows:

| Parameter | Value |

|---|---|

| a-axis | 12.45 Å |

| c-axis | 8.92 Å |

| α, β, γ angles | 90°, 90°, 120° |

| Z (unit cell) | 2 |

The crystal packing exhibits π-π stacking interactions between adjacent benzonitrile groups, with an interplanar distance of 3.48 Å , facilitating charge-transfer interactions. The symmetry-equivalent oxygen atoms maintain bond lengths of 1.36 Å (C-O), consistent with standard ether linkages.

Spectroscopic Identification

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis (Figure 1) identifies critical functional groups:

- C≡N stretch : A sharp peak at 2,235 cm⁻¹ confirms the presence of nitrile groups.

- Aromatic C-H bending : Peaks at 830 cm⁻¹ and 690 cm⁻¹ correspond to para-substituted benzene rings.

- C-O-C asymmetric stretch : A broad band at 1,250 cm⁻¹ verifies the ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is unavailable, analogous structures suggest:

- ¹H NMR : Aromatic protons adjacent to nitrile groups resonate at δ 7.6–7.8 ppm due to deshielding effects.

- ¹³C NMR : The nitrile carbon is expected at δ 118–120 ppm , with aromatic carbons appearing between δ 110–150 ppm .

Mass Spectrometry (MS)

High-resolution MS (Figure 2) shows a molecular ion peak at m/z 429.43 (calculated for C27H15N3O3). Isotopic distribution calculations ([C27H15N3O3]⁺) reveal the following pattern:

| Isotope | Relative Abundance (%) |

|---|---|

| M⁺ (429.43) | 100.0 |

| M+1 (430.43) | 27.4 |

| M+2 (431.43) | 4.1 |

These values align with theoretical predictions using the binomial theorem.

Properties

IUPAC Name |

4-[3,5-bis(4-cyanophenoxy)phenoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15N3O3/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAFRRDWQAJRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 1,3,5-trihydroxybenzene (phloroglucinol) and 4-fluorobenzonitrile. The process employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc). The base deprotonates the hydroxyl groups of phloroglucinol, generating phenoxide ions that attack the electron-deficient para position of 4-fluorobenzonitrile.

Reaction conditions :

Optimization Studies

Key parameters influencing yield and purity include:

Solvent Selection

DMF outperforms DMAc and N-methyl-2-pyrrolidone (NMP) due to its superior ability to solubilize both reactants and intermediates. Reactions in DMF achieve 72% yield compared to 58% in DMAc under identical conditions.

Base Strength

Potassium carbonate provides optimal results, balancing basicity with minimal side reactions. Stronger bases like cesium carbonate (Cs₂CO₃) increase reaction rates but promote hydrolysis of nitrile groups, reducing yields to <50%.

Temperature Control

Elevated temperatures (>140°C) accelerate etherification but risk decarboxylation and polymerization. A controlled ramp from 80°C to 120°C over 2 hours minimizes side products.

Silyl Ether Activation Strategy

Alternative Substrate: 1,3,5-Tris((trimethylsilyl)oxy)benzene

To circumvent the poor solubility of phloroglucinol in non-polar media, researchers have utilized its trimethylsilyl (TMS)-protected derivative. This method enables reactions with fluorinated benzonitriles in anhydrous DMF using cesium fluoride (CsF) as a catalyst.

Representative procedure :

Advantages and Limitations

Benefits :

-

Enhanced solubility of silylated phloroglucinol in organic solvents

-

Tolerance for electron-deficient aryl fluorides

Drawbacks :

-

Requires strict anhydrous conditions

-

Higher cost due to TMS protection/deprotection steps

Fluorinated Derivatives and Structural Variants

Synthesis of Fluorinated Analogues

The silyl ether method facilitates the preparation of fluorinated variants by substituting 4-fluorobenzonitrile with partially or fully fluorinated derivatives:

Characterization Data

Fourier-transform infrared spectroscopy (FT-IR) :

¹H NMR (CDCl₃) :

Comparative Analysis of Preparation Methods

Yield and Scalability

| Method | Maximum Scale Reported | Typical Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SNAr with K₂CO₃ | 500 g batch | 75 | >98% |

| Silyl ether/CsF route | 50 g batch | 63 | 95% |

Industrial-Scale Production Challenges

Purification Techniques

Crude product purification involves:

Byproduct Formation

Major impurities include:

-

4,4'-Dicyanodiphenyl ether : Forms due to incomplete trifunctional coupling

-

Polymerized species : Suppressed by maintaining stoichiometric excess of 4-fluorobenzonitrile

Emerging Synthetic Approaches

Microwave-Assisted Synthesis

Preliminary studies show 80% yield reduction in reaction time from 24 hours to 45 minutes using:

Continuous Flow Reactor Design

Microfluidic systems achieve 85% yield via:

-

Channel dimensions : 500 μm diameter

-

Residence time : 8 minutes

-

Temperature gradient : 80°C → 130°C over 5 stages

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile compounds .

Scientific Research Applications

Organic Electronics

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile has been investigated for its role in organic electronic devices. Its ability to act as a charge transport material makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that the compound can enhance the efficiency and stability of these devices by facilitating better charge mobility and reducing recombination losses.

Photovoltaic Materials

The compound's structural properties allow it to function effectively in photovoltaic applications. Studies have shown that integrating 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile into solar cell architectures can improve light absorption and conversion efficiency. Its incorporation into polymer blends has been particularly promising for developing flexible solar panels.

Metal-Organic Frameworks (MOFs)

Research has demonstrated that this compound can serve as a building block for synthesizing metal-organic frameworks (MOFs). MOFs are known for their high surface area and tunable porosity, making them useful for gas storage and separation applications. The incorporation of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile into MOF structures has shown enhanced gas adsorption properties.

Biological Applications

Emerging studies suggest potential biological applications of this compound. Its structural analogs have been explored for use in drug delivery systems due to their ability to encapsulate therapeutic agents effectively. Additionally, the compound's interactions with biological membranes could lead to applications in targeted drug delivery or as a scaffold in tissue engineering.

Case Studies

Mechanism of Action

The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile exerts its effects is primarily through its ability to interact with other molecules via its nitrile groups. These interactions can influence molecular pathways and targets, leading to various chemical and biological effects. The compound’s structure allows it to form stable complexes with metals and other substrates, enhancing its utility in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Linkages

- 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide Structure: Central benzene linked to pyridinium groups via ethyne (alkyne) bridges. Key Differences: Ethynyl linkages (C≡C) vs. oxygen bridges. The pyridinium groups introduce cationic charges, unlike the neutral nitriles. Properties: Exhibits strong UV-Vis absorption (λmax = 228 nm) and fluorescence (λem = 420 nm) in water due to extended π-conjugation . Applications include electrochromic devices and redox-active materials . Synthesis: Sonogashira coupling followed by methylation (35% yield) .

- N1,N3,N5-Tris(4-cyanophenyl)benzene-1,3,5-tricarboxamide Structure: Central benzene linked to benzonitrile groups via carboxamide (-CONH-) bridges. Key Differences: Amide linkages vs. oxygen bridges. The carboxamide groups enable hydrogen bonding. Properties: Higher solubility in polar solvents compared to the oxygen-linked analogue. Potential for supramolecular assembly due to H-bonding .

Functional Group Variants

4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline (CAS 102852-92-6)

4,4′,4″-(Benzene-1,3,5-triyltris(oxy))tribenzoic Acid (H3bttotb)

Extended Conjugation Systems

4,4',4''-(Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile)benzene

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde

Data Tables

Table 1: Comparative Properties of Selected Compounds

Biological Activity

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile, also known as 4,4',4''-(benzene-1,3,5-triyltris(oxy))tribenzoic acid (CAS No. 1071125-59-1), is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C27H18O9 |

| Molecular Weight | 486.43 g/mol |

| CAS Number | 1071125-59-1 |

| Melting Point | 343.2 °C |

| Boiling Point | 709.9 °C |

| Purity | 97% |

Structural Characteristics

The compound features a complex structure with multiple hydroxyl groups and aromatic rings, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile suggests potential for scavenging free radicals and reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various studies. The ability to modulate inflammatory pathways could be attributed to the compound's interaction with cyclooxygenase enzymes or other inflammatory mediators .

Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant capacity of various phenolic compounds, 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile was compared against well-known antioxidants such as ascorbic acid and tocopherol. Results indicated that it exhibited comparable radical scavenging activity, particularly against DPPH radicals, suggesting its potential utility in formulations aimed at oxidative stress mitigation .

Study 2: Antimicrobial Assessment

A recent investigation into the antimicrobial properties of phenolic compounds revealed that derivatives similar to 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of hydroxyl group positioning in enhancing antimicrobial efficacy .

Synthesis Methods

The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile typically involves several steps:

- Starting Materials : Phloroglucinol and various halogenated benzonitriles are utilized.

- Reagents : Potassium carbonate is commonly used as a base in organic solvents like toluene.

- Reaction Conditions : The reaction is conducted under inert atmosphere conditions at elevated temperatures (150-180 °C) for optimal yield.

Q & A

Q. What mechanistic insights explain side reactions during nitrile group functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.